molecular formula C10H12FNO3 B13481568 Ethyl 4-amino-2-fluoro-5-methoxybenzoate

Ethyl 4-amino-2-fluoro-5-methoxybenzoate

Katalognummer: B13481568
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: OGWSGYFLMZVAJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-fluoro-5-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-amino-2-fluoro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-2-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Oxidized forms of the compound, potentially forming quinones.

    Reduction: Reduced forms, such as amines or alcohols.

    Hydrolysis: 4-amino-2-fluoro-5-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-2-fluoro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-2-fluoro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, fluoro, and methoxy groups can affect its binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-amino-4-fluoro-5-methoxybenzoate: A closely related compound with similar functional groups but different substitution patterns.

    Ethyl 2-amino-4-methoxybenzoate: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

ethyl 4-amino-2-fluoro-5-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3,12H2,1-2H3

InChI-Schlüssel

OGWSGYFLMZVAJU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.